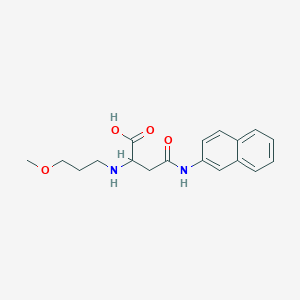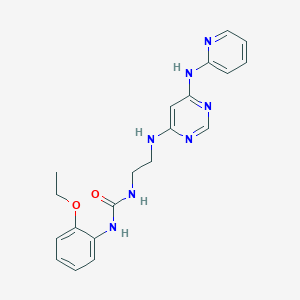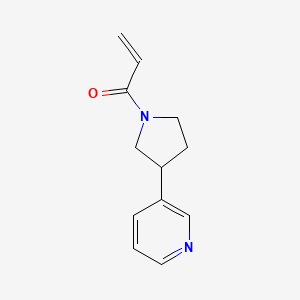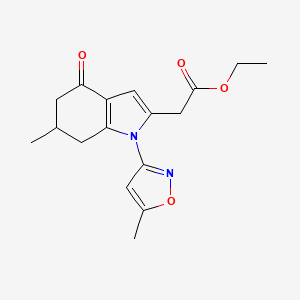
2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazine ring, a thioether group, and an acetamide group . The presence of these groups suggests that the compound could have interesting chemical and biological properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation reactions or substitution reactions . The 1,2,4-triazine ring, for example, can be synthesized through the reaction of a 1,2-dicarbonyl compound with hydrazine .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of several functional groups. The 1,2,4-triazine ring is a six-membered ring with three nitrogen atoms and three carbon atoms . The thioether group consists of a sulfur atom bonded to two carbon atoms . The acetamide group consists of a carbonyl group (C=O) bonded to a nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound is likely to be influenced by the functional groups present. For example, the 1,2,4-triazine ring can undergo reactions at the nitrogen atoms, such as nucleophilic substitution . The thioether group can undergo oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the functional groups present. For example, the presence of the polar acetamide group could increase the compound’s solubility in polar solvents . The presence of the 1,2,4-triazine ring could contribute to the compound’s stability and rigidity .Scientific Research Applications
Synthesis and Characterization
Compounds with 1,2,4-triazine derivatives, like the one you're interested in, have been synthesized and characterized to explore their chemical properties and potential applications. For instance, El‐Barbary et al. (2005) described the synthesis of various 1,2,4-triazine derivatives through condensation and other reactions, highlighting the versatility of these compounds in chemical synthesis El‐Barbary, Sakran, El-Madani, & Nielsen, 2005.
Biological Activities
Research on similar compounds has demonstrated diverse biological activities, including anticancer properties. For example, Karaburun et al. (2018) investigated the synthesis and anticancer activity of certain 1H-inden-1-one substituted (heteroaryl)acetamide derivatives, revealing significant growth inhibition against various cancer cell lines Karaburun, GUNDOGDU-KARABURUN, Yurttaş, Kayağil, & Demirayak, 2018.
Potential Applications
The unique structural features of 1,2,4-triazine derivatives offer potential applications in the development of new materials and pharmaceuticals. Janardhan et al. (2014) discussed the use of N-aryl-2-chloroacetamides as building blocks for synthesizing fused thiazolo[3,2-a]pyrimidinones, showcasing the application of such compounds in creating novel chemical entities with possible pharmaceutical relevance Janardhan, Srinivas, Rajitha, & Péter, 2014.
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a triazine core have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
Compounds with similar structures have been reported to inhibit their targets by binding to the active site, thereby preventing the target from performing its normal function .
Biochemical Pathways
If we consider the potential cdk2 inhibition, this would affect the cell cycle regulation pathway, potentially leading to cell cycle arrest .
Result of Action
If we consider the potential cdk2 inhibition, this could lead to cell cycle arrest, which could potentially have anti-cancer effects .
properties
IUPAC Name |
2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-13-7-9-14(10-8-13)11-16-18(25)21-19(23-22-16)26-12-17(24)20-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,20,24)(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOITYLAEDEYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2825257.png)
![1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2825258.png)
![1-methyl-5-[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2825263.png)


![2-(3-(Dimethylamino)propyl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2825266.png)

![5-chloro-N-[2-(dimethylamino)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2825268.png)



![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/no-structure.png)
![N-benzyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2825275.png)